Carbamic acid, N-ethyl-N-methyl-, 3-[(1S)-1-hydroxyethyl]phenyl ester
Description
Properties
Molecular Formula |
C12H17NO3 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
[3-[(1S)-1-hydroxyethyl]phenyl] N-ethyl-N-methylcarbamate |
InChI |
InChI=1S/C12H17NO3/c1-4-13(3)12(15)16-11-7-5-6-10(8-11)9(2)14/h5-9,14H,4H2,1-3H3/t9-/m0/s1 |
InChI Key |
UPFRTBVKMHUBLD-VIFPVBQESA-N |
Isomeric SMILES |
CCN(C)C(=O)OC1=CC=CC(=C1)[C@H](C)O |
Canonical SMILES |
CCN(C)C(=O)OC1=CC=CC(=C1)C(C)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-Acetylphenyl N-Ethyl-N-Methylcarbamate
The precursor, 3-acetylphenyl N-ethyl-N-methylcarbamate, is synthesized via reaction of 3-acetylphenol with N-ethyl-N-methylamine, carbon dioxide, and an alkoxysilane. A zinc acetate catalyst ([Zn(OAc)₂]) with ligands such as 1,10-phenanthroline (phen) achieves yields up to 84% under optimized conditions (150°C, 5 MPa CO₂, 24 hours). Alternative methods using ionic liquids (e.g., [DBUH][OAc]) also yield 85%.
Table 1: Carbamate Formation Catalysts and Yields
| Catalyst | Ligand | Yield (%) |
|---|---|---|
| Zn(OAc)₂ | None | 60 |
| Zn(OAc)₂ | phen | 84 |
| [DBUH][OAc] | N/A | 85 |
Enantioselective Reduction of the Acetyl Group
The acetyl group is reduced to (S)-1-hydroxyethyl via asymmetric hydrogenation. Using a chiral ruthenium catalyst (e.g., Ru-BINAP) under hydrogen pressure (0.2–10 MPa) in methanol or tetrahydrofuran at 50°C achieves high enantiomeric excess (ee). For example, a catalyst with a 6-ethyl substituent yields the (R)-enantiomer, while modifying the ligand chirality or using opposing reaction conditions could favor the (S)-form.
Key Conditions :
-
Pressure : 0.2–10 MPa H₂
-
Temperature : 50°C
-
Solvent : Methanol or THF
Dynamic Kinetic Resolution (DKR) for Stereocontrol
Dynamic kinetic resolution combines asymmetric hydrogenation with substrate racemization to favor the (S)-enantiomer. This method is advantageous for substrates prone to racemization under reaction conditions. For instance, using a palladium catalyst with a chiral phosphine ligand in toluene at 80°C converts racemic intermediates into the (S)-product with >90% ee.
Enzymatic Reduction of Ketone Intermediates
Biocatalytic approaches employ ketoreductases to reduce 3-acetylphenyl carbamate to the (S)-alcohol. Enzymes such as Lactobacillus kefir alcohol dehydrogenase achieve >99% ee under mild conditions (pH 7, 30°C).
Advantages :
-
No requirement for high-pressure H₂
-
High stereoselectivity
Resolution of Racemic Mixtures
If asymmetric methods yield suboptimal ee, chiral resolution isolates the (S)-enantiomer.
Diastereomeric Salt Formation
Reacting the racemic carbamate with a chiral acid (e.g., dibenzoyl-L-tartaric acid) forms diastereomeric salts, which are separated via crystallization.
Chiral Chromatography
Preparative HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolves enantiomers with >99% purity.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting continuous flow reactors enhances scalability for carbamate formation. For example, reacting 3-acetylphenol with N-ethyl-N-methylcarbamoyl chloride in tetrahydrofuran at 0°C achieves 95% conversion in 10 minutes.
Catalyst Recycling
Zinc-based catalysts from carbamate synthesis are recovered via filtration and reused for 5 cycles without significant yield loss.
Comparative Analysis of Methods
Table 2: Method Efficiency and Scalability
| Method | Yield (%) | ee (%) | Scalability |
|---|---|---|---|
| Asymmetric Hydrogenation | 80–90 | 90–95 | High |
| Enzymatic Reduction | 70–85 | >99 | Moderate |
| Dynamic Kinetic Resolution | 85–92 | >95 | High |
| Chiral Resolution | 40–60 | >99 | Low |
Challenges and Innovations
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, N-ethyl-N-methyl-, 3-[(1S)-1-hydroxyethyl]phenyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., acids or bases). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction may result in reduced derivatives.
Scientific Research Applications
Agricultural Applications
Insecticidal Properties
Carbamic acid esters are recognized for their insecticidal properties. Research indicates that compounds within this class can effectively target pests while exhibiting low toxicity to mammals and plants. Specifically, the compound has been shown to possess a higher degree of insecticidal effectiveness compared to previously known carbamates .
Formulation and Efficacy
The compound can be formulated with various carrier vehicles to enhance its application as a pesticide. It is effective against a range of harmful insects, including those that are resistant to conventional pesticides. The typical concentration for effective pest control ranges from 0.00005% to 95% by weight in mixtures .
Pharmaceutical Applications
Enzyme Inhibition
Recent studies have highlighted the potential of carbamate derivatives as inhibitors of serine hydrolases, which are crucial in various metabolic pathways. The compound can covalently bind to the active site of these enzymes, thereby inhibiting their function. This property is particularly relevant in drug design for conditions where modulation of enzyme activity is desired .
Biocatalysis and Drug Development
The unique structure of carbamic acid esters allows for their use in biocatalysis, where they can improve reaction efficiencies and selectivities in synthetic organic chemistry. Their stability under physiological conditions makes them suitable candidates for further development in pharmaceutical applications .
Biochemical Research
Analytical Techniques
The compound has been utilized in analytical chemistry, particularly in high-performance liquid chromatography (HPLC) methods designed for its separation and quantification. This is critical for both research and quality control in pharmaceutical manufacturing .
Protein Stabilization
Ionic liquids derived from carbamic acid esters have been explored for their ability to stabilize protein structures during enzymatic reactions. This stabilization enhances the efficiency of enzymatic processes, making it a valuable tool in biochemical research .
Case Studies
Mechanism of Action
The mechanism of action of carbamic acid, N-ethyl-N-methyl-, 3-[(1S)-1-hydroxyethyl]phenyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Chemical Structure and Properties :
- IUPAC Name: [3-[(1S)-1-(Dimethylamino)ethyl]phenyl] N-ethyl-N-methyl-carbamate (synonym: Rivastigmine intermediate) .
- Molecular Formula: C₁₂H₁₇NO₃.
- Molecular Weight : 223.27 g/mol.
- Stereochemistry : Features an (S)-configured 1-hydroxyethyl group on the phenyl ring, critical for enantioselective activity .
- Role : Key intermediate in synthesizing Rivastigmine, a cholinesterase inhibitor used for Alzheimer’s disease .
Comparison with Similar Carbamate Compounds
Structural and Functional Group Analysis
Pharmacological Activity and Substituent Effects
- Cholinesterase Inhibitors: The target compound’s ethyl-methyl carbamate group balances stability and activity. While suggests ethyl carbamates are less active than methyl derivatives, the 3-[(1S)-1-hydroxyethyl]phenyl substituent enhances target specificity for acetylcholinesterase, akin to Rivastigmine . Physostigmine’s dimethylamino group increases potency but also toxicity, whereas the target compound’s hydroxyethyl group may reduce peripheral side effects .
HDAC6 Inhibitors :
- Agricultural vs. Pharmaceutical Carbamates: Phenmedipham lacks a basic substituent (e.g., dimethylamino), limiting its CNS activity but enhancing herbicidal action through lipophilic methoxycarbonyl groups .
Toxicity and Selectivity
- Cytotoxicity : HDAC6 inhibitors () show low cytotoxicity due to selective enzyme targeting, whereas Physostigmine’s broader cholinesterase inhibition increases toxicity risks .
- Stereochemical Impact : The (S)-configuration in the target compound is essential for binding to acetylcholinesterase’s catalytic site, reducing off-target effects compared to racemic mixtures .
Biological Activity
Carbamic acid derivatives, particularly those with complex structures like N-ethyl-N-methyl-, 3-[(1S)-1-hydroxyethyl]phenyl ester, have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Chemical Formula : C₁₂H₁₅N₁O₃
- Molecular Weight : 221.25 g/mol
- IUPAC Name : Carbamic acid, N-ethyl-N-methyl-, 3-[(1S)-1-hydroxyethyl]phenyl ester
Biological Activity Overview
Carbamate compounds are known for their stability and ability to penetrate biological membranes, which are crucial for therapeutic efficacy. The biological activities of carbamates can be attributed to their ability to interact with various biological targets, including enzymes and receptors.
- Enzyme Inhibition : Carbamates often act as reversible inhibitors of enzymes. They can form non-covalent interactions with active sites, thereby modulating enzyme activity.
- Receptor Modulation : These compounds can also influence receptor activity by acting as agonists or antagonists, affecting signaling pathways in cells.
Pharmacological Applications
The compound has potential applications in several therapeutic areas:
- Neuropharmacology : Similar carbamate derivatives have been studied for their effects on neurotransmitter systems, particularly in the treatment of neurodegenerative diseases like Alzheimer's disease.
- Antimicrobial Activity : Some studies suggest that carbamate derivatives exhibit antibacterial properties, making them candidates for developing new antibiotics.
Study 1: Biocatalytic Reduction
A significant study demonstrated the biocatalytic reduction of a related compound using Lactobacillus reuteri. This process achieved a yield of 90% with high enantiomeric purity (98% ee), illustrating the potential for using whole-cell biocatalysis in producing carbamate derivatives efficiently .
Study 2: Structure-Activity Relationship (SAR)
Research on various carbamate structures has shown that modifications in the alkyl groups and the presence of hydroxyl functionalities significantly affect biological activity. For instance, the introduction of a hydroxyethyl group enhances hydrogen bonding capabilities, potentially increasing binding affinity to target enzymes .
Comparative Biological Activity Table
Q & A
Q. Advanced Research Focus
- Chiral Analytical Techniques :
Data Contradiction Example :
Discrepancies in reported melting points for similar compounds (e.g., 127559-33-5 vs. 1430219-76-3) highlight the need for rigorous characterization .
What experimental strategies address discrepancies in reported biological activity data for carbamate derivatives?
Q. Advanced Research Focus
- Target Validation : Retigabine (a related carbamate) activates KCNQ potassium channels, but off-target effects may arise due to structural similarities. Use knockout cell lines or competitive binding assays to confirm specificity .
- Dose-Response Curves : Replicate studies across multiple cell types (e.g., HEK293 vs. neuronal cells) to assess consistency .
- Meta-Analysis : Compare toxicity data from SDS sheets (e.g., Aaron Chemicals vs. NIST) to identify outliers .
Q. Table: Biological Activity Comparison
| Compound | Target | EC₅₀ (μM) | Reference |
|---|---|---|---|
| Retigabine | KCNQ2/3 Channels | 1.2 | |
| Analogous Carbamate (NIST 101-99-5) | Acetylcholinesterase | 15.3 |
How do structural modifications at the N-ethyl and N-methyl groups influence pharmacological properties?
Q. Advanced Research Focus
- Lipophilicity Adjustments : Replacing N-ethyl with bulkier groups (e.g., tert-butyl) increases logP, enhancing blood-brain barrier penetration but risking hepatotoxicity .
- Metabolic Stability : N-methyl groups reduce susceptibility to esterase hydrolysis compared to N-ethyl, as shown in pharmacokinetic studies of ethyl phenylcarbamate derivatives .
- SAR Studies : Ethyl-to-propyl substitution in similar compounds decreased IC₅₀ for enzyme inhibition by 40%, suggesting steric effects dominate .
What computational methods predict the environmental fate and biodegradation of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
